molecular formula C19H17NO2 B595490 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine CAS No. 1373232-89-3

3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Cat. No.: B595490
CAS No.: 1373232-89-3
M. Wt: 291.35
InChI Key: IYCSNDFXYXIBGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide using a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid, halide (such as bromide or iodide), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)phenyl]-5-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.

Major Products

Scientific Research Applications

3-[3-(Benzyloxy)phenyl]-5-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Benzyloxy)phenyl]-5-methoxypyridine: Unique due to its specific substitution pattern and functional groups.

    3-[3-(Benzyloxy)phenyl]-5-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-[3-(Benzyloxy)phenyl]-5-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

3-methoxy-5-(3-phenylmethoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-21-19-11-17(12-20-13-19)16-8-5-9-18(10-16)22-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCSNDFXYXIBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742952
Record name 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-89-3
Record name 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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